molecular formula C16H17ClN2O2 B7337578 N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide

Katalognummer: B7337578
Molekulargewicht: 304.77 g/mol
InChI-Schlüssel: ISEMUYMPVNPMIF-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is critical for B-cell development and function, making it an attractive target for the treatment of B-cell malignancies.

Wirkmechanismus

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide inhibits the activity of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling molecules that promote B-cell proliferation and survival. By inhibiting BTK, this compound blocks the activation of these downstream signaling pathways, leading to the inhibition of B-cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit cell proliferation, and reduce tumor growth in animal models. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water, making it suitable for use in cell culture and animal studies. This compound has also been shown to have good oral bioavailability, which makes it a promising candidate for clinical development. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in some applications. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several future directions for the development of N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. BTK has been implicated in the pathogenesis of these diseases, and this compound has shown promise in preclinical models of autoimmune disease. Another potential application is in combination therapy with other drugs, such as immune checkpoint inhibitors, to enhance the anti-tumor activity of this compound. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, which will be critical for its eventual approval as a therapeutic agent.

Synthesemethoden

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chlorophenethylamine with methyl acrylate to form an intermediate compound. This intermediate is then reacted with 3-cyanopyridine-2-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.

Wissenschaftliche Forschungsanwendungen

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to inhibit the growth and survival of B-cells by targeting the BTK pathway, which is critical for B-cell receptor signaling. This compound has also been studied in combination with other drugs, such as venetoclax and rituximab, to enhance its therapeutic efficacy.

Eigenschaften

IUPAC Name

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-8-15(20)14(9-19(10)3)16(21)18-11(2)12-4-6-13(17)7-5-12/h4-9,11H,1-3H3,(H,18,21)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEMUYMPVNPMIF-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1C)C(=O)NC(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=CN1C)C(=O)N[C@H](C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.